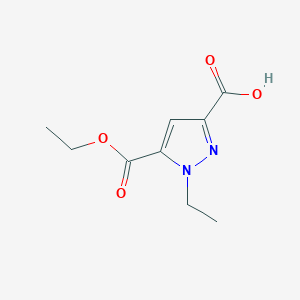

5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification and subsequent carboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis Reactions

The ethoxycarbonyl group undergoes classical ester hydrolysis under alkaline conditions. In a representative study:

-

Saponification : Treatment with NaOH in methanol/water (10–15°C → 25–30°C) converts the ethoxycarbonyl group to a carboxylic acid derivative. This reaction proceeds quantitatively, with yields reaching 95% after purification .

-

Transesterification : Reacting with alcohols (e.g., tert-butanol) under acidic catalysis produces alternative esters, enabling diversification of the carboxylate moiety .

Decarboxylation Reactions

Thermal or acid-catalyzed decarboxylation eliminates the carboxylic acid group:

-

Thermal Decarboxylation : Heating at 150–160°C in diphenyl ether yields ethyl 1-ethyl-5-phenylpyrazole-4-carboxylate (85% yield) .

-

Acid-Mediated Decarboxylation : Using HCl in acetic acid at reflux removes CO₂, forming 1-ethyl-5-phenylpyrazole derivatives .

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent on the pyrazole nitrogen participates in alkylation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Quaternization | Methyl iodide, DMF, 60°C | 1-Ethyl-3-methylpyrazolium iodide | 78% | |

| Cross-Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Biarylpyrazole derivatives | 62–89% |

Amide Formation

The carboxylic acid group reacts with amines to form bioactive amides:

-

Benzoylation : Treatment with benzoyl chloride in THF produces 4-benzoyl-N-alkyl derivatives (72–91% yield) .

-

Sulfonamide Synthesis : Reaction with sulfonyl chlorides (e.g., tosyl chloride) generates sulfonamide analogs with anticoagulant potential .

Cyclocondensation Reactions

The compound serves as a precursor for heterocyclic systems:

-

Pyrazolo[3,4-d]pyridazine Formation : Reaction with hydrazine hydrate at 120°C produces fused pyridazine rings (70% yield) .

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties .

Regioselective Functionalization

Studies using trichloromethyl enones demonstrate controlled substitution patterns:

-

Methanolysis : Regioselective methanolysis of trichloromethyl intermediates at 90°C yields 3-carboxyalkylpyrazoles with >90% selectivity .

-

Hydrazine Coupling : Phenylhydrazine reacts preferentially at the C5 position, forming 1,5-diaryl derivatives .

Key Mechanistic Insights

-

Acid Catalysis : Esterification and decarboxylation reactions require H⁺ donors (e.g., HCl, H₂SO₄) to protonate carbonyl oxygen .

-

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates, while water promotes hydrolysis .

-

Steric Factors : Bulkier N-ethyl groups suppress reactivity at the pyrazole C4 position, favoring C5 functionalization .

Comparative Reaction Yields

| Reaction | Optimal Conditions | Yield Range | Key Application |

|---|---|---|---|

| Ester Hydrolysis | NaOH/MeOH/H₂O, 25–30°C | 90–95% | Carboxylic acid prep |

| Amide Formation | EDC/HOBt, DCM, RT | 72–91% | Bioactive analogs |

| Decarboxylation | HCl/AcOH, reflux | 80–85% | Pyrazole core mod |

| Cyclocondensation | Hydrazine hydrate, 120°C | 65–70% | Fused heterocycles |

Applications De Recherche Scientifique

5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

5-Amino-pyrazoles: Known for their applications in organic and medicinal synthesis.

3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.

Uniqueness: 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ethoxycarbonyl and carboxylic acid groups make it a valuable intermediate for further chemical modifications and applications.

Activité Biologique

5-(Ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS: 1890972-62-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its properties, synthesis, and biological effects, supported by relevant data and case studies.

Molecular Characteristics:

- Molecular Formula: C9H12N2O4

- Molar Mass: 212.2 g/mol

- Density: 1.31 g/cm³ (predicted)

- pKa: 3.68 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O4 |

| Molar Mass | 212.2 g/mol |

| Density | 1.31 g/cm³ |

| pKa | 3.68 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The ethoxycarbonyl group introduces significant reactivity, allowing for various functionalization pathways that can enhance its biological activity .

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this pyrazole have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL .

Anti-inflammatory Effects

Preliminary data suggest that this compound may inhibit specific enzymes linked to inflammation. In particular, it has been evaluated for its potential as a monoamine oxidase B (MAO-B) inhibitor, showing promising results comparable to established anti-inflammatory agents like indomethacin .

Case Studies

- MAO-B Inhibition Study : A series of pyrazole derivatives were synthesized and tested for MAO-B inhibition, with some compounds exhibiting high activity against both MAO-A and MAO-B isoforms. The compound 3k showed significant anti-inflammatory and analgesic activity in animal models .

- Antimicrobial Evaluation : In a study evaluating various pyrazole derivatives against Candida albicans, the tested compounds exhibited moderate antifungal activity, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles often correlates with their structural features. The presence of the ethoxycarbonyl group in this compound enhances its lipophilicity and reactivity, potentially increasing its interaction with biological targets such as enzymes and receptors involved in inflammatory pathways .

Propriétés

IUPAC Name |

5-ethoxycarbonyl-1-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-11-7(9(14)15-4-2)5-6(10-11)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKURGBGYPTJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.